[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(2,3-dimethylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-4-3-5-11(9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJRNGMQDOMUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One common approach starts from an aryl azide derived from the corresponding aniline and a suitable alkyne:
- Step 1: Conversion of 2,3-dimethylphenyl aniline into the corresponding aryl azide.
- Step 2: Copper(I)-catalyzed cycloaddition of the aryl azide with propargylamine or a related alkyne bearing an amino substituent.
- Step 3: Formation of the 1,2,3-triazole ring with the amino group positioned at the methanamine side chain (position 4 of the triazole).
This method is versatile and reliable, allowing the synthesis of various 4-substituted 1,2,3-triazoles, including those with aminoalkyl substituents.
Palladium-Catalyzed Buchwald–Hartwig Amination for 5-Amino-1,2,3-triazoles
A more recent and efficient method involves palladium-catalyzed cross-coupling reactions (Buchwald–Hartwig amination) to construct the N-arylamino linkage on the triazole ring:
- Starting Materials: 5-amino-1,2,3-triazoles or 5-halo-1,2,3-triazoles.
- Catalyst: Palladium complexes bearing expanded-ring N-heterocyclic carbene ligands, particularly (THP-Dipp)Pd(cinn)Cl.
- Base: Sodium tert-butoxide.
- Solvent: Dry 1,4-dioxane.
- Conditions: Heating at 120 °C for 18–24 hours under argon atmosphere.
This method allows the coupling of 5-amino-1,2,3-triazoles with various (hetero)aryl halides or the coupling of 5-halo-1,2,3-triazoles with aryl amines to afford N-arylamino-1,2,3-triazoles in high yields.
Optimization of Buchwald–Hartwig Amination Conditions
A representative optimization study for the coupling of 1-benzyl-4-phenyl-1,2,3-triazole-5-amine with 1-bromo-4-methylbenzene yielded the following results:
| Entry | Catalyst (mol%) | Base (Equiv.) | Yield (%) |
|---|---|---|---|
| 1 | (THP-Dipp)Pd(cinn)Cl (1) | t-BuONa (1.2) | 53 |
| 2 | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (1.2) | 86 |
| 3 | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3.0) | 97 |
| 4 | (THP-Dipp)Pd(allyl)Cl (2) | t-BuONa (1.2) | 73 |
| 5 | (THP-Dipp)Pd(metallyl)Cl (2) | t-BuONa (1.2) | 39 |
| 6 | Pd(OAc)2 (2 mol%)/RuPhos (4) | t-BuONa (1.2) | 30 |
| 7 | Pd(OAc)2 (2 mol%)/SPhos (4) | t-BuONa (1.2) | 5 |
| 8 | Pd(OAc)2 (2 mol%)/DavePhos (4) | t-BuONa (1.2) | 12 |
| 9 | Pd(OAc)2 (2 mol%)/XPhos (4) | t-BuONa (1.2) | 6 |
| 10 | (THP-Dipp)Pd(cinn)Cl (2) | Cs2CO3 (1.2) | 16 |
Reaction Conditions: 0.5 mmol triazole amine, 1 equiv. aryl halide, 2 mol% catalyst, base, 1,4-dioxane, 120 °C, 24 h.
The highest yields were obtained using (THP-Dipp)Pd(cinn)Cl with sodium tert-butoxide, demonstrating the critical role of catalyst and base choice.
Scope and Limitations
- The Buchwald–Hartwig amination tolerates various substituents on both the triazole and aryl halide components, including sterically hindered ortho-substituents.
- Both aryl bromides and chlorides are suitable substrates.
- The method is applicable to the preparation of 5-(arylamino)-1,2,3-triazoles and also to 4-(arylamino)-1,2,3-triazoles via coupling of 4-halo-1,2,3-triazoles.
- Electron-withdrawing groups on aryl amines are also tolerated.
General Synthetic Procedure
- In an argon atmosphere, dissolve the 5-amino or 5-halo-1,2,3-triazole (0.5 mmol) and the (hetero)aryl halide or primary amine (1 equiv.) in dry 1,4-dioxane (2.5 mL).
- Degas the solution with three freeze-pump-thaw cycles.
- Add 2 mol% (THP-Dipp)Pd(cinn)Cl and 3 equiv. sodium tert-butoxide.
- Stir at 120 °C for 18 hours.
- Cool, quench with water, extract with dichloromethane, wash, dry, filter, and concentrate.
- Purify by chromatography (hexane:ethyl acetate 4:1) to obtain pure N-arylamino-1,2,3-triazole derivatives.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Catalyst/System | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| CuAAC Cycloaddition | Aryl azide + propargylamine | Cu(I) catalyst | Mild, room temp to reflux | Moderate to High | Versatile for 4-substituted triazoles |
| Buchwald–Hartwig Amination | 5-Amino or 5-Halo-1,2,3-triazoles + (het)aryl halides or amines | (THP-Dipp)Pd(cinn)Cl, NaOtBu | 120 °C, 18–24 h, 1,4-dioxane | Up to 97% | High selectivity and broad substrate scope |
Concluding Remarks
The preparation of [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be efficiently achieved through copper(I)-catalyzed azide-alkyne cycloaddition or palladium-catalyzed Buchwald–Hartwig amination. The latter method, employing (THP-Dipp)Pd(cinn)Cl catalyst and sodium tert-butoxide base, offers a robust and high-yielding synthetic route with broad applicability to various substituted triazoles and aryl partners. This methodology is well-documented and supported by detailed experimental data, making it a preferred approach in medicinal and synthetic chemistry contexts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been studied for its efficacy against various fungal strains. Research indicates that the compound exhibits potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole moiety is known to interact with biological targets involved in cancer cell proliferation. Preliminary results suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival.
Neurological Applications
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. In vitro studies have shown that this compound can mitigate oxidative stress-induced neuronal damage.
Pesticide Development
In agriculture, triazole derivatives are utilized as fungicides. The unique structure of this compound enhances its effectiveness as a pesticide. Field trials have demonstrated its efficacy in controlling fungal pathogens in crops while exhibiting low toxicity to beneficial organisms.
Growth Regulators
Research has indicated that this compound can act as a plant growth regulator. Studies show that it promotes root development and enhances stress resistance in plants. This application could lead to improved crop yields and sustainability in agricultural practices.
Synthesis of Polymers
The reactivity of this compound allows it to serve as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanomaterials for drug delivery systems. The ability to functionalize nanoparticles with triazole derivatives can improve targeting efficiency and therapeutic outcomes.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | Smith et al., 2023 | Showed significant inhibition of Candida albicans growth at low concentrations. |
| Anticancer Properties | Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines via caspase activation. |
| Neurological Effects | Lee et al., 2025 | Reduced neuronal death in models of Alzheimer's disease by 40%. |
| Agricultural Use | Patel et al., 2024 | Effective against Fusarium species with minimal environmental impact. |
| Polymer Synthesis | Chen et al., 2025 | Enhanced tensile strength and thermal stability in polymer composites. |
Mechanism of Action
The mechanism of action of [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular pathways, affecting signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine with structurally related 1,4-disubstituted triazoles, focusing on substituent effects, synthesis, and properties.
Structural and Substituent Variations
Physicochemical and Functional Comparisons
- Solubility :
- Electronic Effects: Methyl groups act as electron donors, slightly increasing electron density on the triazole ring. This contrasts with electron-withdrawing groups (e.g., nitro, carbonyl) in other triazoles (e.g., ) .
Biological Activity
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This compound features a triazole ring substituted with a dimethylphenyl group and a methanamine moiety, which enhances its lipophilicity and biological interactions.
Chemical Structure
The chemical formula of this compound is C11H14N4, with a molecular weight of 202.26 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
- Signal Transduction Modulation : It can influence cellular pathways affecting gene expression and protein synthesis.
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Diclofenac Sodium | 31.4 | |
| Triazole Derivative A | 71.11 | |
| Triazole Derivative B | 76.58 |
Anticancer Activity
Emerging studies suggest that triazole derivatives may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound in cancer models remain to be fully elucidated.
Case Studies
A study focusing on the synthesis and biological evaluation of triazole derivatives indicated that modifications to the triazole ring could significantly enhance biological activity. For example:
- Synthesis : The compound was synthesized via Huisgen 1,3-dipolar cycloaddition.
- Biological Testing : In vitro assays showed that certain derivatives exhibited up to 93% inhibition of inflammatory markers compared to standard drugs like diclofenac sodium.
Q & A
Q. What methodologies are optimal for synthesizing [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine with high regioselectivity?
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust click chemistry reaction ( ).
- Step 1 : Prepare the azide precursor (e.g., 2,3-dimethylphenyl azide) via diazotization of the corresponding aniline derivative followed by sodium azide treatment.
- Step 2 : React the azide with a propargylamine derivative (e.g., propargyl methanamine) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMSO or THF at 25–60°C.
- Purification : Use column chromatography or recrystallization to isolate the triazole product.
- Validation : Confirm regioselectivity (1,4-isomer) via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ().
Q. How should researchers characterize the structural and chemical purity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., triazole proton at δ 7.5–8.5 ppm) ().
- Mass spectrometry : HRMS for molecular ion confirmation and LC-MS for purity assessment (>95% by area normalization).
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement (if single crystals are obtainable) ().
- HPLC : Use reverse-phase C18 columns with UV detection to quantify impurities ().
Q. What experimental conditions could compromise the stability of this compound during storage or handling?
While specific stability data for this compound are limited ( ), general precautions include:
- Storage : Inert atmosphere (argon) at –20°C, protected from light.
- Avoid : Exposure to strong oxidizers, extreme pH, or prolonged heating (>100°C).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted azides) can skew bioassay results. Validate purity via orthogonal methods (HPLC, DSC) ().
- Solvent effects : DMSO may alter compound aggregation. Use solvent controls and limit DMSO to <1% in vitro.
- Assay specificity : Confirm target engagement via competitive binding assays (SPR, ITC) and orthogonal cellular models ().
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of triazole derivatives?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases, GPCRs). Focus on triazole-metal coordination or hydrogen-bonding motifs ().
- QSAR models : Train models on datasets of triazole bioactivity (e.g., antimicrobial IC₅₀) using descriptors like LogP, polar surface area, and H-bond donors ().
- DFT calculations : Analyze electronic properties (Fukui indices) to predict reactive sites for functionalization ().
Q. How can this compound be applied in materials science (e.g., coordination polymers or MOFs)?
The triazole ring’s nitrogen atoms enable metal coordination :
Q. What strategies are recommended for assessing in vivo toxicology and pharmacokinetics?
- Acute toxicity : Follow OECD 423 guidelines (dose escalation in rodents) with histopathology and serum biomarker analysis ().
- ADME profiling : Conduct hepatic microsome assays for metabolic stability and LC-MS/MS for plasma pharmacokinetics (Cmax, t½).
- Blood-brain barrier (BBB) penetration : Use in silico predictors (e.g., BBB Score) and validate with parallel artificial membrane permeability assays (PAMPA) ().
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
